1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring:
Industrial production methods may vary, but they generally follow similar principles with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The triazole ring and the carboxamide group can participate in oxidation and reduction reactions, respectively, depending on the reagents used.
Coupling reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Biological research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial applications: It can be used as an intermediate in the synthesis of more complex organic molecules, contributing to the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: The presence of a fluorine atom can influence the compound’s lipophilicity and binding affinity to targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C17H15BrN4O |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H15BrN4O/c1-11-3-7-14(8-4-11)19-17(23)16-12(2)22(21-20-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,19,23) |
InChI Key |
AJPZVXYRJXWCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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